Morpholine, 4-(1-hydroxypropyl)- Morpholine, 4-(1-hydroxypropyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14187689
InChI: InChI=1S/C7H15NO2/c1-2-7(9)8-3-5-10-6-4-8/h7,9H,2-6H2,1H3
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

Morpholine, 4-(1-hydroxypropyl)-

CAS No.:

Cat. No.: VC14187689

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-(1-hydroxypropyl)- -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name 1-morpholin-4-ylpropan-1-ol
Standard InChI InChI=1S/C7H15NO2/c1-2-7(9)8-3-5-10-6-4-8/h7,9H,2-6H2,1H3
Standard InChI Key GQERPJMMKFVYHE-UHFFFAOYSA-N
Canonical SMILES CCC(N1CCOCC1)O

Introduction

Chemical Identity and Structural Features

Morpholine, 4-(1-hydroxypropyl)-, belongs to the class of substituted morpholines, which are six-membered rings containing one nitrogen and one oxygen atom. The compound’s molecular formula is C7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2, with a molecular weight of 145.20 g/mol . The hydroxypropyl substituent at the 4-position introduces both hydrophilic and hydrophobic regions, influencing its solubility and reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the morpholine ring protons (δ 3.6–3.8 ppm) and the hydroxypropyl chain (δ 1.3–1.6 ppm for methylene groups) .

Structural Comparison with Related Derivatives

Morpholine derivatives vary significantly based on substituent groups. For example:

Compound NameMolecular FormulaKey Functional GroupsLipophilicity (logD<sub>7.4</sub>)
4-(1-Oxohexyl)morpholine C10H19NO2\text{C}_{10}\text{H}_{19}\text{NO}_2Ketone, morpholine1.82
Acryloyl morpholine C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2Acrylate, morpholine0.45
4-(2-Hydroxypropyl)morpholineC7H15NO2\text{C}_7\text{H}_{15}\text{NO}_2Secondary alcohol, morpholine0.91

The hydroxypropyl group in Morpholine, 4-(1-hydroxypropyl)- enhances hydrogen-bonding capacity compared to ketone or acrylate substituents, impacting its biological interactions .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. In one approach, morpholine reacts with 3-chloropropanol under basic conditions (e.g., potassium carbonate), yielding the product through an SN2\text{S}_\text{N}2 mechanism :

Morpholine+ClCH2CH2CH2OHK2CO34-(1-Hydroxypropyl)morpholine+HCl\text{Morpholine} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(1-Hydroxypropyl)morpholine} + \text{HCl}

Reaction optimization studies indicate that temperatures between 60–80°C and aprotic solvents like dimethylformamide (DMF) improve yields to 75–85% .

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors have been adopted to minimize side reactions, with in-line purification systems removing unreacted starting materials. A 2023 Australian regulatory report highlighted the use of catalytic hydrogenation to reduce byproduct formation in large-scale syntheses of similar morpholine derivatives .

Physicochemical Properties

Solubility and Partition Coefficients

Morpholine, 4-(1-hydroxypropyl)- exhibits moderate water solubility (12.5 mg/mL at 25°C) due to its hydroxyl group, with a measured logD<sub>7.4</sub> of 0.91 . This balances lipophilicity and hydrophilicity, making it suitable for drug formulations requiring membrane permeability.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, consistent with hydrogen-bonding networks stabilizing the crystal lattice .

ParameterValue (Acryloyl Morpholine)Extrapolated Risk for 4-(1-Hydroxypropyl)morpholine
Oral LD<sub>50</sub>588 mg/kg (rats)Moderate toxicity (Category 3)
Dermal IrritationSlight irritationMild skin irritation expected
Inhalation LC<sub>50</sub>>5.28 mg/L (rats)Low respiratory hazard

Chronic Exposure Risks

Repeated oral administration in rats (50 mg/kg/day for 28 days) caused hepatic enlargement and olfactory epithelial changes, suggesting the need for workplace exposure limits .

Comparative Analysis with Related Morpholine Derivatives

Reactivity Trends

Bridging morpholine rings with carbon tethers, as seen in piperazine analogs, reduces lipophilicity by up to 0.8 log units . For 4-(1-hydroxypropyl)morpholine, this effect is less pronounced due to the hydroxyl group’s polarity.

Drug Design Implications

The compound’s balanced logD and hydrogen-bonding capacity make it a promising scaffold for kinase inhibitors. Molecular docking simulations show favorable interactions with the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol) .

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